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Compound of Interest

Compound Name: Diacetoxyscirpenol-13C19

Cat. No.: B10854071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectral characteristics of
Diacetoxyscirpenol-13C19, a critical internal standard for the accurate quantification of the
mycotoxin Diacetoxyscirpenol (DAS). Given the prevalence of DAS in various agricultural
commodities and its potential risk to human and animal health, precise analytical methods are
paramount. This document outlines the expected mass spectral behavior of the 13C-labeled
internal standard, details relevant experimental protocols, and presents the data in a clear,
comparative format.

Core Mass Spectral Data

The mass spectral data for Diacetoxyscirpenol-13C19 is primarily inferred from the known
fragmentation of its unlabeled counterpart. The 19-carbon atom backbone is fully labeled with
Carbon-13, resulting in a predictable mass shift. The following tables summarize the key
guantitative data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
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Diacetoxyscirpenol-13C19

Parameter Diacetoxyscirpenol (DAS)

(Expected)
Chemical Formula C19H2607 13C19H2607
Molecular Weight ( g/mol ) 366.41 385.41
Exact Mass (Da) 366.1678 385.2316
Precursor lon ([M+Na]*) m/z 389.1579[1] 408.2217
Precursor lon ([M+NHa4]*) m/z 384.2017[2] 403.2655

Table 1: Comparative Molecular and Precursor lon Data

Fragmentation Analysis

The fragmentation pattern of Diacetoxyscirpenol is characterized by the neutral losses of water
and acetic acid molecules[3]. The same fragmentation pathways are expected for the 13C-
labeled analog, with a corresponding mass shift in the fragment ions. The table below details
the major product ions observed for the [M+Na]* precursor of unlabeled DAS at a collision
energy of 40V and the projected m/z values for Diacetoxyscirpenol-13C19.

Diacetoxyscirpenol Relati Proposed Diacetoxyscirpenol
elative
(DAS) Product lon Fragment/Neutral -13C19 (Expected)
Abundance (%)[1]

m/z Loss Product lon m/z
131.0875 100.00 [CsH110]* 139.1210

140.9959 75.81 [C7Hs03]* 147.0194

219.1014 69.30 [C13H1502]* 232.1449

105.0678 57.50 [C7H.QO]* 112.0913

141.0654 53.97 [CeHo02]* 149.0989

Table 2: MS/MS Fragmentation Data ([M+Na]* Precursor, Collision Energy: 40V)

Experimental Protocols
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The following is a representative methodology for the analysis of Diacetoxyscirpenol and its
13C-labeled internal standard by LC-MS/MS, based on common practices for mycotoxin
analysis.

. Sample Preparation (General)

Extraction: A known quantity of the sample matrix (e.g., ground corn, wheat, or animal feed)
is extracted with a suitable solvent mixture, typically acetonitrile/water.

Cleanup: The crude extract is purified using a solid-phase extraction (SPE) column or
commercially available cleanup columns (e.g., MycoSep) to remove interfering matrix
components.

Internal Standard Spiking: A precise volume of Diacetoxyscirpenol-13C19 solution of
known concentration is added to the sample extract prior to analysis.

Final Preparation: The cleaned extract is evaporated to dryness under a stream of nitrogen
and reconstituted in a solvent compatible with the LC mobile phase.

. Liquid Chromatography (LC)

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

Column: A C18 reverse-phase column is commonly used.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like
ammonium acetate or formic acid) and an organic solvent such as methanol or acetonitrile.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
Injection Volume: Typically 5-20 L.
. Mass Spectrometry (MS)

Instrument: A tandem mass spectrometer (e.g., triple quadrupole (QqQ) or Q-TOF) equipped
with an electrospray ionization (ESI) source.[1]
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« lonization Mode: Positive ESI is typically used for the detection of Diacetoxyscirpenol as
sodium or ammonium adducts.[1][2]

» Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for quantification,
monitoring specific transitions from the precursor ion to product ions for both the analyte and

the internal standard.
o Key Parameters:
o lon Spray Voltage: Optimized for signal intensity.

o Curtain Gas, Collision Gas, lon Source Gas: Settings are instrument-dependent and
optimized for the specific analytes.

o Decluttering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential:
These are compound-specific parameters that must be optimized to achieve the best
sensitivity and specificity for each MRM transition.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of the
Diacetoxyscirpenol [M+Na]* precursor ion, leading to some of the major observed product ions.

Diacetoxyscirpenol [M+Na]*
m/z = 389.1579

- C11H1506Na - C11H170sNa

- C7H1004Na

m/z = 219.1014 m/z = 131.0875 m/z = 141.0654

Figure 1: Proposed Fragmentation Pathway of Diacetoxyscirpenol [M+Na]*

Click to download full resolution via product page

Caption: Proposed Fragmentation Pathway of Diacetoxyscirpenol [M+Na]*
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This guide provides a foundational understanding of the mass spectral characteristics of
Diacetoxyscirpenol-13C19. For precise quantification, it is essential to perform instrument-
specific optimization of all LC and MS parameters. The use of a stable isotope-labeled internal
standard like Diacetoxyscirpenol-13C19 is crucial for correcting for matrix effects and
variations during sample preparation and analysis, thereby ensuring the accuracy and reliability
of the analytical results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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